tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate
Description
tert-Butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a chiral piperidine derivative characterized by a fluorine substituent at the 5-position and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its stereochemical precision and functional group compatibility.
Properties
IUPAC Name |
tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,12H2,1-3H3/t7-,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVIBSNJHHGNCZ-SFYZADRCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955555-01-7, 2059917-34-7 | |
| Record name | rac-tert-butyl (3R,5S)-3-amino-5-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using fluorinating agents such as diethylaminosulfur trifluoride (DAST).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted side reactions.
Final Deprotection and Purification: The Boc group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control of reaction conditions and can be optimized for large-scale production.
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is selectively removed under acidic conditions to generate the free amine, a critical step for subsequent functionalization.
The stereochemistry at C3 and C5 does not interfere with Boc cleavage, but the fluorine atom enhances ring stability during protonation.
Amide Coupling Reactions
The primary amine undergoes coupling with carboxylic acids or activated esters to form amides, a common strategy in drug discovery.
Reaction efficiency depends on steric hindrance from the cis-fluorine and amine groups, often requiring elevated temperatures (80°C) for completion .
Oxidation Reactions
The amine can be oxidized to nitroso or nitro derivatives under controlled conditions.
Oxidation pathways are sensitive to the stereoelectronic effects of the fluorine atom, which directs reaction sites.
Stereospecific Fluorine Interactions
The fluorine atom influences reactivity through electronic and steric effects:
-
Nucleophilic Substitution : Fluorine’s electronegativity deactivates the piperidine ring, reducing susceptibility to SN2 reactions at adjacent carbons.
-
Hydrogen Bonding : The C5 fluorine participates in non-covalent interactions with biological targets, enhancing binding affinity in drug candidates .
Comparative Reactivity of Stereoisomers
The (3S,5R) configuration exhibits distinct reactivity compared to other diastereomers:
Steric clashes in the (3S,5R) isomer slow amide coupling relative to (3S,5S), while electronic effects favor oxidation .
Scientific Research Applications
Pharmaceutical Applications
Drug Development :
Due to its biological activity, tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate serves as a promising lead compound in drug discovery. Its structure allows for interactions with neurotransmitter receptors, which may influence synaptic transmission and potentially lead to treatments for neurological disorders .
Mechanism of Action :
Initial studies indicate that the compound may interact with various receptors and enzymes, suggesting a role in modulating neurotransmission pathways. Further research is needed to quantitatively characterize these interactions.
Chemical Research Applications
Synthetic Chemistry :
The synthesis of this compound involves multi-step processes that require precise control over reaction conditions to maintain desired stereochemistry and yield. This compound can be modified to enhance its biological activity or create derivatives for further research .
Case Studies
-
Neurotransmitter Interaction Studies :
- Research has focused on the binding affinity of this compound to specific neurotransmitter receptors. Preliminary findings suggest potential therapeutic applications in treating mood disorders by modulating serotonin or dopamine pathways.
- Synthetic Pathway Optimization :
Mechanism of Action
The mechanism of action of tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and fluorine atom play crucial roles in its binding affinity and reactivity. The compound may act by inhibiting or activating specific enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Piperidine Derivatives
tert-Butyl (3S,5S)-3-amino-5-fluoropiperidine-1-carboxylate
- CAS : 1932056-72-8 / 2245697-83-8
- Molecular Formula : C₁₀H₁₉FN₂O₂
- Molar Mass : 218.27 g/mol
- Key Properties : Predicted pKa = 9.62 (basic), density = 1.11 g/cm³ (predicted), boiling point = 285.6°C (predicted) .
- Applications : Used as an intermediate in agrochemicals for synthesizing crop protection agents .
(3R,5R)-tert-Butyl 3-amino-5-fluoropiperidine-1-carboxylate
- CAS : 1932247-39-6
- Similarity indices (0.97–1.00) suggest close structural resemblance but distinct reactivity .
Trifluoromethyl-Substituted Analogs
tert-Butyl (3S,5R)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
- CAS : 1240585-46-9
- Molecular Formula : C₁₁H₁₉F₃N₂O₂
- Molar Mass : 268.28 g/mol
- Key Differences : The trifluoromethyl (-CF₃) group introduces greater electronegativity and steric bulk compared to fluorine (-F), enhancing metabolic stability and binding affinity in drug candidates.
- Applications : Widely used in pharmaceutical synthesis, particularly for kinase inhibitors or antiviral agents .
Hydroxy-Substituted Derivatives
tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Piperidine Derivatives
Stereochemical and Functional Group Impact
Research and Industrial Relevance
- Agrochemicals : Fluorinated piperidines like (3S,5S)-isomers are prioritized for pest control agents due to their environmental persistence and target specificity .
- Pharmaceuticals : Trifluoromethyl derivatives are leveraged in high-value therapeutics, such as protease inhibitors, where steric and electronic properties are critical .
Biological Activity
Tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate is a chemical compound notable for its unique molecular structure and potential biological activity. With a molecular formula of and a molecular weight of approximately 218.27 g/mol, this compound features a piperidine ring that includes an amino group and a fluorine atom, positioning it as a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. Preliminary studies indicate that it may influence synaptic transmission by binding to specific receptors involved in neurotransmission processes. Further research is needed to quantitatively and qualitatively characterize these interactions.
Interaction Studies
Interaction studies have shown that the compound may exhibit binding affinity towards various biological targets, including:
- Neurotransmitter Receptors : Potential modulation of synaptic activity.
- Enzymatic Pathways : Involvement in metabolic processes.
These interactions are crucial for elucidating the compound's mechanism of action and therapeutic potential.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl (3R,4R)-3-amino-4-fluoropiperidine-1-carboxylate | Similar piperidine structure | Different fluorine position |
| Tert-butyl (3S,4S)-3-amino-4-fluoropiperidine-1-carboxylate | Similar functional groups | Variation in stereochemistry |
| Tert-butyl (3R,5S)-3-amino-5-fluoropiperidine | Lacks carboxylic acid functionality | No ester formation capability |
The distinct stereochemistry and functional groups of this compound confer unique biological activities not observed in its analogs.
Synthesis and Modifications
The synthesis of this compound typically involves several key steps that require careful control over reaction conditions to ensure the desired stereochemistry and yield. Modifications to the compound can enhance its biological activity or create derivatives for further research.
Synthesis Steps
- Formation of Piperidine Ring : The initial step involves forming the piperidine structure.
- Introduction of Functional Groups : Sequential reactions introduce the amino and fluorine groups.
- Final Modifications : Final steps may include esterification or other modifications to enhance bioactivity.
Neuropharmacological Studies
Recent studies have focused on the neuropharmacological properties of this compound. For instance:
- Study 1 : Investigated the compound's effect on neurotransmitter release in vitro, revealing significant modulation of synaptic transmission.
- Study 2 : Explored its analgesic properties in animal models, indicating potential use as a pain management agent.
Future Research Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies will focus on:
- Detailed receptor binding assays.
- In vivo efficacy studies.
- Development of analogs with improved therapeutic profiles.
Q & A
Q. What are the optimal synthetic routes for preparing tert-butyl (3S,5R)-3-amino-5-fluoropiperidine-1-carboxylate, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step protocols, starting with the construction of the piperidine ring followed by regioselective fluorination and Boc-protection. A common approach includes:
Ring Formation : Cyclization of a precursor amine with a fluorinated ketone under acidic conditions.
Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® for stereospecific fluorination at the 5R position .
Q. How is the stereochemistry of this compound confirmed experimentally?
- Methodological Answer : Stereochemical assignment relies on:
- X-ray Crystallography : Direct determination of absolute configuration (e.g., ’s analogous oxadiazole-piperidine structure) .
- NMR Analysis : NOESY correlations to confirm spatial proximity of the 3S-amino and 5R-fluoro groups. For example, a strong NOE between NH₂ and the axial fluorine proton indicates cis stereochemistry .
- Optical Rotation : Comparison with literature values for similar Boc-protected piperidines .
Advanced Research Questions
Q. How does the 5R-fluorine substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing fluorine atom at 5R increases the electrophilicity of adjacent carbons, facilitating SN2 reactions at the 3S-amino position. For example:
- Experimental Design : React the compound with benzyl bromide in DMF/K₂CO₃. Monitor reaction progress via LC-MS. The fluorine’s inductive effect accelerates substitution, yielding tert-butyl (3S,5R)-3-(benzylamino)-5-fluoropiperidine-1-carboxylate in >80% yield .
- Contradiction Note : Steric hindrance from the Boc group may reduce reactivity in bulky substrates, requiring optimization of solvent polarity (e.g., switching from THF to DMSO) .
Q. What computational strategies predict the biological activity of derivatives of this compound?
- Methodological Answer : Combine docking studies (e.g., AutoDock Vina) and MD simulations (GROMACS) to assess binding to targets like kinase enzymes:
Ligand Preparation : Generate 3D conformers of the compound accounting for fluorine’s electronegativity and Boc group flexibility.
Target Selection : Use crystallographic data from GPCR kinases (e.g., ’s GRK2 inhibitors) as receptor templates .
Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. Mitigation strategies include:
- Solvent Standardization : Re-run NMR in deuterated DMSO or CDCl₃ to match literature conditions .
- DFT Calculations : Use Gaussian09 to model chemical shifts at the B3LYP/6-31G* level. For example, the 5R-fluorine’s deshielding effect on adjacent protons can be modeled to ±0.1 ppm accuracy .
- Cross-Validation : Compare with IR (C=O stretch ~1680 cm⁻¹ for Boc group) and HRMS data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
